2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone

Vue d'ensemble

Description

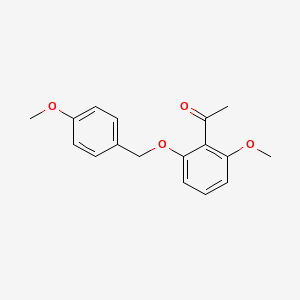

2’-Methoxy-6’-(4-methoxybenzyloxy)acetophenone is a chemical compound with the molecular formula C17H18O4 and a molecular weight of 286.32 g/mol. It is also known by its IUPAC name, 1-[2-methoxy-6-[(4-methoxyphenyl)methoxy]phenyl]ethanone. This compound is a useful research chemical, often utilized as a building block in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methoxy-6’-(4-methoxybenzyloxy)acetophenone typically involves the reaction of 2-methoxyacetophenone with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for 2’-Methoxy-6’-(4-methoxybenzyloxy)acetophenone are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

2’-Methoxy-6’-(4-methoxybenzyloxy)acetophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The methoxy and benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and conditions such as hydrogenation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Applications De Recherche Scientifique

Biological Activities

Research indicates that 2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone exhibits significant biological activities, including:

- Antioxidant Properties : Similar compounds have shown potential in scavenging free radicals, which may contribute to their protective effects against oxidative stress.

- Antifungal Activity : Preliminary studies suggest that this compound may possess antifungal properties, making it a candidate for developing antifungal agents.

- Potential Anticancer Activity : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. For instance, structural modifications can lead to enhanced binding affinity to specific cancer-related targets, potentially inhibiting tumor growth .

Applications in Medicinal Chemistry

In medicinal chemistry, this compound serves as a valuable scaffold for designing new therapeutic agents. Its unique structure allows for:

- Drug Development : The compound can be modified to enhance its pharmacological properties. For example, derivatives of acetophenones are often explored for their interactions with biological targets related to inflammation and cancer pathways .

- Bioactive Compound Synthesis : It acts as a precursor in synthesizing more complex molecules that may exhibit enhanced biological activities or novel therapeutic effects .

Applications in Materials Science

In materials science, the unique chemical properties of this compound enable its use in:

- Polymer Chemistry : Its reactivity can be exploited to create polymers with specific functionalities, enhancing material properties such as thermal stability and mechanical strength.

- Coatings and Adhesives : The compound's solubility and reactivity make it suitable for formulating coatings and adhesives that require specific performance characteristics under various conditions.

- Anticancer Activity Study : A study evaluated the anticancer potential of derivatives based on acetophenone structures similar to this compound. Results indicated significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the acetophenone core could yield potent anticancer agents .

- Antioxidant Evaluation : Another investigation focused on the antioxidant capabilities of compounds derived from acetophenones. The study demonstrated that certain derivatives exhibited strong free radical scavenging activity, highlighting the potential health benefits associated with these compounds.

Mécanisme D'action

The mechanism of action for 2’-Methoxy-6’-(4-methoxybenzyloxy)acetophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2’-Methoxyacetophenone: Lacks the benzyloxy group, making it less complex.

4-Methoxybenzyl Chloride: Used as a reagent in the synthesis of 2’-Methoxy-6’-(4-methoxybenzyloxy)acetophenone.

Acetophenone: The parent compound, simpler in structure without the methoxy and benzyloxy groups.

Uniqueness

2’-Methoxy-6’-(4-methoxybenzyloxy)acetophenone is unique due to its dual methoxy and benzyloxy functional groups, which provide distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and research.

Activité Biologique

2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone, with the chemical formula and a molecular weight of 286.32 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound features multiple functional groups that may contribute to its reactivity and interactions with biological systems.

The compound exhibits a variety of chemical properties that influence its biological activity:

- Molecular Structure : The presence of methoxy and benzyloxy groups enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.

- Solubility : It is moderately soluble in organic solvents, which is critical for its bioavailability.

- Log P values : Various calculations suggest a Log P (partition coefficient) around 3.1, indicating good membrane permeability, which is essential for pharmacological activity .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit cytochrome P450 enzymes, specifically CYP1A2, CYP2C19, and CYP2D6. The inhibition of these enzymes can alter drug metabolism and efficacy .

- Antioxidant Activity : The presence of methoxy groups may enhance antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress .

Biological Activity Studies

Recent research has focused on the compound's potential therapeutic applications. Below are key findings from various studies:

Table 1: Biological Activity Profiles

Case Studies

- CYP Enzyme Interaction Study : A study evaluating the inhibition of cytochrome P450 enzymes demonstrated that this compound significantly inhibited multiple isoforms, which could lead to drug-drug interactions in clinical settings. The IC50 values suggest moderate potency as an enzyme inhibitor, warranting further investigation into its pharmacokinetic profile .

- Antioxidant Efficacy Assessment : In vitro assays showed that this compound effectively reduced oxidative stress markers in cell cultures. The antioxidant activity was comparable to established antioxidants, indicating potential use as a protective agent in oxidative stress-related diseases .

- Non-Cytotoxicity Evaluation : Cytotoxicity assays conducted on several cancer cell lines revealed that the compound did not induce significant cell death at concentrations up to 100 µM. This suggests a favorable safety profile for potential therapeutic applications.

Propriétés

IUPAC Name |

1-[2-methoxy-6-[(4-methoxyphenyl)methoxy]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-12(18)17-15(20-3)5-4-6-16(17)21-11-13-7-9-14(19-2)10-8-13/h4-10H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNLDCUXHLFIRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=C1OCC2=CC=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.